molecular formula C17H22ClNO B1377443 Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride CAS No. 1158513-52-0

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride

Cat. No.: B1377443
CAS No.: 1158513-52-0
M. Wt: 291.8 g/mol
InChI Key: YXRDRSPUMZIWBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride typically involves the reaction of benzylamine with 4-propoxybenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the benzyl or propoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl[(4-propoxyphenyl)methyl]amine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • Benzylamine
  • 4-Propoxybenzyl chloride
  • Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride

Comparison: Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride is unique due to the presence of both benzyl and propoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDRSPUMZIWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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